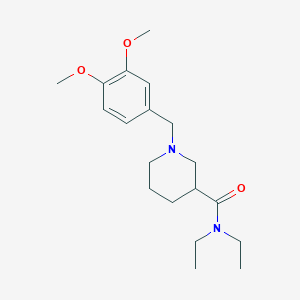
4-bromo-N-cycloheptylbenzamide
説明
4-bromo-N-cycloheptylbenzamide, also known as BRL-15572, is a selective antagonist for the cannabinoid CB1 receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine.
作用機序
4-bromo-N-cycloheptylbenzamide is a selective antagonist for the cannabinoid CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in the regulation of various physiological processes, such as appetite, pain, and mood. By blocking the CB1 receptor, 4-bromo-N-cycloheptylbenzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
4-bromo-N-cycloheptylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and improve memory in rodents. Additionally, it has been investigated for its potential use in the treatment of obesity and diabetes, as it has been found to reduce food intake and improve glucose metabolism in animal models.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-cycloheptylbenzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation is that its effects may not fully translate to humans, as preclinical studies are typically conducted in animal models.
将来の方向性
There are several potential future directions for the study of 4-bromo-N-cycloheptylbenzamide. One area of interest is its potential use in the treatment of addiction, particularly for cannabis use disorder. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Additionally, there is ongoing research to develop more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential.
科学的研究の応用
4-bromo-N-cycloheptylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. It has also been investigated for its potential use in the treatment of obesity, diabetes, and addiction.
特性
IUPAC Name |
4-bromo-N-cycloheptylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUGKRWBWFTHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)
![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)


![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)
